

Physical and chemical properties of L-(+)-Ampicillin-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L-(+)-Ampicillin-d5**

Cat. No.: **B15556349**

[Get Quote](#)

L-(+)-Ampicillin-d5: A Comprehensive Technical Guide

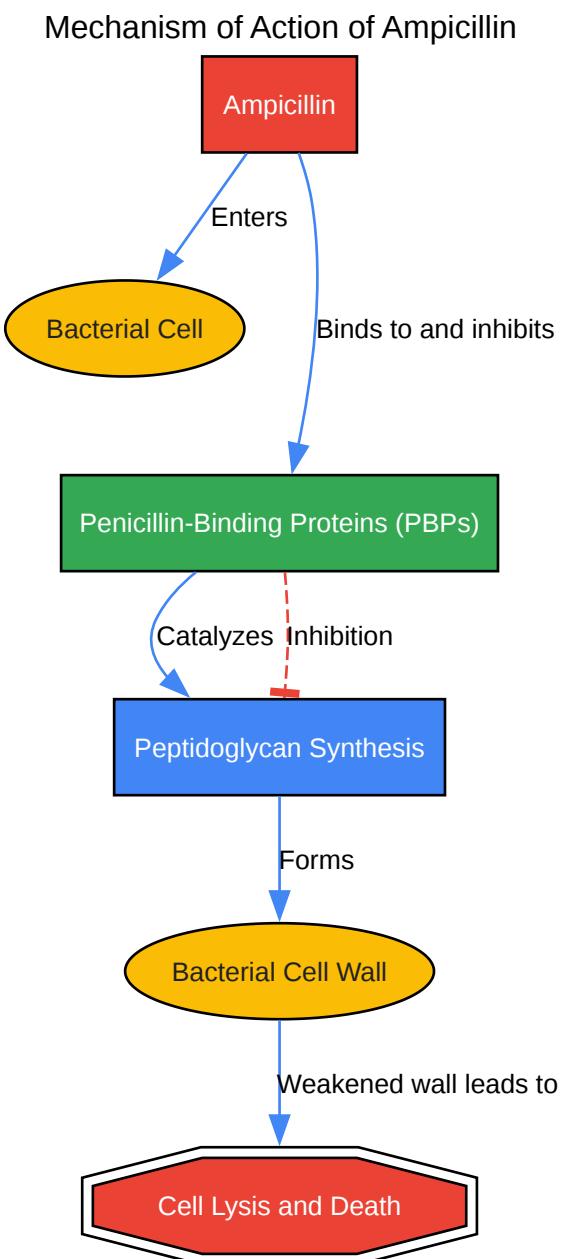
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **L-(+)-Ampicillin-d5**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes essential pathways and workflows.

Core Physical and Chemical Properties

L-(+)-Ampicillin-d5 is a deuterated form of L-(+)-Ampicillin, a broad-spectrum β -lactam antibiotic. The incorporation of five deuterium atoms on the phenyl group provides a stable isotopic label, making it a valuable internal standard for pharmacokinetic and metabolism studies.

Quantitative Data Summary

The physical and chemical properties of **L-(+)-Ampicillin-d5** are summarized in the table below for easy reference and comparison.


Property	Value	Citations
Molecular Formula	$C_{16}H_{14}D_5N_3O_4S$	[1] [2] [3]
Molecular Weight	354.44 g/mol	[3] [4] [5]
Accurate Mass	354.141 g/mol	[6]
CAS Number	1426173-65-0	[1] [7] [8]
Unlabeled CAS Number	69-53-4	[5] [6] [7]
Appearance	White to off-white solid	[7]
Melting Point	>180°C (decomposes)	[9] [10]
Solubility	Slightly soluble in water. Soluble in H_2O at 4.9 mg/mL with ultrasonic warming and pH adjustment to 9 with NaOH and heating to 60°C.	[1] [7]
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[7]
Stability	Stable for at least 4 years when stored at -20°C.	[1]
Purity	≥99% deuterated forms (d_1-d_5)	[1]

Mechanism of Action

Ampicillin, and by extension its deuterated analog, functions by inhibiting the synthesis of the bacterial cell wall.[\[11\]](#) This process is crucial for bacterial integrity and survival.[\[12\]](#) The antibiotic specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[\[12\]](#)[\[13\]](#) Peptidoglycan provides structural support to the bacterial cell wall.[\[11\]](#) By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[\[11\]](#)[\[12\]](#) This

bactericidal action is effective against a wide range of Gram-positive and some Gram-negative bacteria.[14][15]

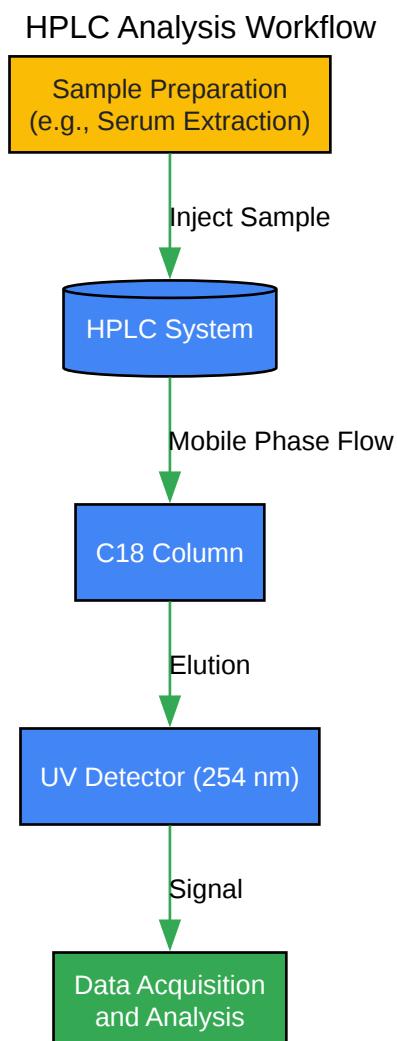
Below is a diagram illustrating the signaling pathway of Ampicillin's mechanism of action.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Ampicillin

Experimental Protocols

Detailed methodologies for the analysis of **L-(+)-Ampicillin-d5** are crucial for obtaining reliable and reproducible data. The following sections outline protocols for common analytical techniques.


High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of ampicillin and its deuterated analogs. A validated reverse-phase HPLC (RP-HPLC) method can be employed for this purpose.

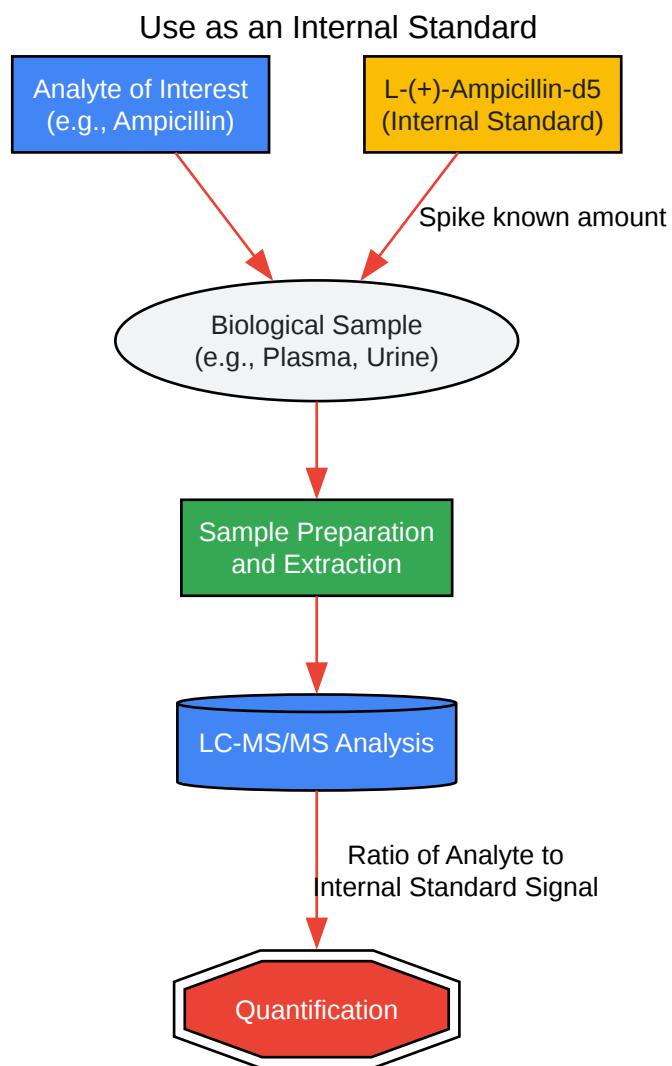
Methodology:

- Column: Phenomenex C18 (50 x 4.6 mm I.D., 3 μ m particle size).[16]
- Mobile Phase: A mixture of deionized water (acidified with 0.1% acetic acid) and acetonitrile in an 80:20 (v/v) ratio.[16]
- Flow Rate: 1.0 mL/min.[16]
- Detection: UV detection at 254 nm.[16]
- Temperature: Ambient (~25°C).[16]
- Injection Volume: 20 μ L.[16]
- Sample Preparation: Serum samples can be prepared by liquid-phase extraction with methanol. The supernatant is then separated and pre-concentrated before injection.[16]

The following diagram illustrates a typical experimental workflow for HPLC analysis.

[Click to download full resolution via product page](#)

Caption: HPLC Analysis Workflow


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of ampicillin and its metabolites. Both ^1H and ^{13}C NMR can provide valuable information.

Methodology for ^1H NMR:

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O). For serum samples, minimal pretreatment is often required.[17]
- Internal Standard: Use a suitable internal standard, such as maleic acid, for quantitative analysis.[17]
- Acquisition: Acquire ¹H NMR spectra at a constant temperature.[17]
- Analysis: Identify characteristic peaks for **L-(+)-Ampicillin-d5** and any related substances. For quantification, integrate the signals of interest relative to the internal standard.[17] Characteristic peaks for ampicillin are typically observed in the range of 0.5-0.9 ppm and 3.0-4.5 ppm.[17]

The logical relationship for using **L-(+)-Ampicillin-d5** as an internal standard in mass spectrometry is depicted below.

[Click to download full resolution via product page](#)

Caption: Use as an Internal Standard

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. L-(+)-Ampicillin-d5 | TRC-A634337-10MG | LGC Standards [lgcstandards.com]
- 4. L-(+)-Ampicillin-d5 | TRC-A634337-10MG | LGC Standards [lgcstandards.com]
- 5. Ampicillin-d5 (Mixture of Diastereomers) [lgcstandards.com]
- 6. Ampicillin-d5 (Mixture of Diastereomers) [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ampicillin-D5 | CAS No- 1426173-65-0 | Simson Pharma Limited [simsonpharma.com]
- 9. L-(+)-Ampicillin-d5 | ResBioAgro [resbioagro.com]
- 10. L-(+)-Ampicillin-d5 | RUTHIGEN [ruthigen.com]
- 11. echemi.com [echemi.com]
- 12. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 13. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ijrpc.com [ijrpc.com]
- 17. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of L-(+)-Ampicillin-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556349#physical-and-chemical-properties-of-l-ampicillin-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com